

# SarTATE: A Comparative Analysis in Neuroendocrine Tumor Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SarTATE  |           |
| Cat. No.:            | B1436788 | Get Quote |

A new generation of theranostic agents, **SarTATE**, is emerging as a promising alternative for the diagnosis and treatment of neuroendocrine tumors (NETs). This guide provides a comprehensive comparison of **SarTATE** with established somatostatin analogs, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.

**SarTATE** is a next-generation, highly targeted theranostic radiopharmaceutical being developed for diagnosing, staging, and treating cancers that express somatostatin receptor 2 (SSTR2).[1][2] It combines the well-characterized peptide octreotate with Clarity Pharmaceuticals' proprietary SAR Technology and isotopes of copper.[1][2] This technology allows for a theranostic pair: 64Cu-**SARTATE** for PET imaging and 67Cu-**SARTATE** for therapy.[3][4]

### **Mechanism of Action and Signaling Pathway**

**SarTATE**, like other somatostatin analogs, targets the SSTR2 receptor, which is overexpressed in many neuroendocrine tumors.[2][4] The binding of the radiolabeled peptide to these receptors allows for targeted delivery of radiation for either diagnostic imaging or therapeutic purposes.





Click to download full resolution via product page

Caption: **SarTATE** binds to SSTR2 on NET cells, leading to internalization and targeted effects.

# Diagnostic Performance: 64Cu-SARTATE vs. 68Ga-DOTATATE

The primary comparator for 64Cu-**SARTATE** in diagnostic imaging is 68Ga-DOTATATE, the current standard of care.[3][5] The key distinction lies in the radioisotope used: Copper-64 has a longer half-life (12.7 hours) compared to Gallium-68 (68 minutes), which allows for more flexible imaging protocols and potentially improved lesion detection at later time points.[6][7]

A key clinical trial evaluating this is the DISCO study (NCT04438304), a Phase II trial comparing the diagnostic performance of 64Cu-**SARTATE** to 68Ga-DOTATATE in patients with known or suspected gastroenteropancreatic NETs (GEP-NETs).[3][6]



#### **Experimental Protocol: DISCO Trial**

The DISCO trial is a multi-center Phase II study that enrolled patients with GEP-NETs.[3][5] The study compared the diagnostic performance of 64Cu-**SARTATE** administered at approximately 4 and 20 hours post-administration to the standard 68Ga-DOTATATE scan performed at 1 hour.[3][6]



Click to download full resolution via product page

Caption: Workflow of the DISCO clinical trial comparing 68Ga-DOTATATE and 64Cu-SARTATE.

#### **Quantitative Data: Lesion Detection**

Topline results from the DISCO trial have indicated that 64Cu-**SARTATE** is highly effective in detecting tumors in NET patients compared to the standard of care imaging. The lesion detection with 64Cu-**SARTATE** substantially outperformed that of 68Ga-DOTATATE.

| Radiopharmaceutical | Number of Lesions<br>Detected (45 patients) | Imaging Time Point |  |
|---------------------|---------------------------------------------|--------------------|--|
| 64Cu-SARTATE        | 393 to 488                                  | 4 and 20 hours     |  |
| 68Ga-DOTATATE       | 186 to 265                                  | 1 hour             |  |

Data from the DISCO trial as reported in June 2025.



A first-in-human trial also demonstrated that 64Cu-**SARTATE** PET/CT at 4 hours was comparable or superior to 68Ga-DOTATATE PET/CT at 1 hour for lesion detection, especially in the liver.[8]

# Therapeutic Performance: 67Cu-SARTATE vs. 177Lu-DOTATATE

For therapeutic applications, 67Cu-**SARTATE** is being investigated as an alternative to 177Lu-DOTATATE, a widely used agent for peptide receptor radionuclide therapy (PRRT).[9][10]

### **Preclinical Comparative Efficacy**

A preclinical study compared the antitumor efficacy of 67Cu-**SARTATE** and 177Lu-DOTATATE in a neuroendocrine tumor model (AR42J).[9]

| Treatment Group       | Tumor Growth Inhibition<br>(Day 7) | Median Survival (Days) |
|-----------------------|------------------------------------|------------------------|
| Control (Saline)      | -                                  | 12                     |
| 5 MBq 67Cu-SARTATE    | 75%                                | 21                     |
| 20 MBq 67Cu-SARTATE   | 78%                                | 26                     |
| 5 MBq 177Lu-DOTATATE  | 89%                                | 21                     |
| 25 MBq 177Lu-DOTATATE | 100%                               | 29                     |

Data from a preclinical study in a rat neuroendocrine tumor model.[9]

The study concluded that the antitumor activity of 67Cu-**SARTATE** was equivalent to that of 177Lu-DOTATATE, demonstrating its suitability for clinical assessment.[9] All treatments were well-tolerated in the animal model.[9]

#### **Clinical Development of 67Cu-SARTATE**

67Cu-**SARTATE** is currently under investigation in clinical trials for pediatric patients with high-risk neuroblastoma (NCT04023331).[2][11] This Phase I/IIa trial is evaluating the safety and efficacy of 67Cu-**SARTATE** PRRT.[11]



## **Comparison with Other Somatostatin Analogs**

Besides the direct radiopharmaceutical comparators, it is important to consider the broader landscape of somatostatin analogs used in NET treatment, such as octreotide and lanreotide. [12] These are typically used for symptom control and to inhibit tumor growth.[12][13] The radiolabeled versions like **SarTATE** and DOTATATE build upon the targeting ability of these peptides to deliver a radioactive payload.

| Analog Type                   | Examples                        | Primary Use                        | Mechanism                           |
|-------------------------------|---------------------------------|------------------------------------|-------------------------------------|
| Non-radiolabeled              | Octreotide, Lanreotide          | Symptom control, antiproliferative | SSTR binding, hormone inhibition    |
| Radiolabeled (Diagnostic)     | 68Ga-DOTATATE,<br>64Cu-SARTATE  | PET Imaging                        | SSTR-targeted radiation for imaging |
| Radiolabeled<br>(Therapeutic) | 177Lu-DOTATATE,<br>67Cu-SARTATE | PRRT                               | SSTR-targeted radiation for therapy |

#### Conclusion

SarTATE represents a significant advancement in the theranostic management of neuroendocrine tumors. The diagnostic agent, 64Cu-SARTATE, has demonstrated superior lesion detection compared to the current standard of care, 68Ga-DOTATATE, in a Phase II clinical trial. The therapeutic counterpart, 67Cu-SARTATE, has shown comparable efficacy to 177Lu-DOTATATE in preclinical models and is currently in clinical development.[9][11] The longer half-life of the copper isotopes offers logistical advantages for manufacturing and clinical use.[6][7] As more data from ongoing and future clinical trials become available, the role of SarTATE in the clinical management of NETs will be further defined.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. ronnyallan.net [ronnyallan.net]
- 2. SARTATE Next-Generation, Highly Targeted Copper-Based Theranostic Clarity [claritypharmaceuticals.com]
- 3. Last patient assessment completed for SARTATE trial Clarity Pharmaceuticals Ltd (ASX:CU6) - Listcorp. [listcorp.com]
- 4. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clarity reaches recruitment milestone for neuroendocrine tumour diagnostic trial Biotech [biotechdispatch.com.au]
- 6. First patient treated in Clarity Pharmaceuticals' copper-64 SARTATE Phase II trial in patients with neuroendocrine tumours (NETs) - Clarity Pharmaceuticals -Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 7. mdpi.com [mdpi.com]
- 8. 64Cu-SARTATE PET Imaging of Patients with Neuroendocrine Tumors Demonstrates High Tumor Uptake and Retention, Potentially Allowing Prospective Dosimetry for Peptide Receptor Radionuclide Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the therapeutic efficacy of 67Cu-SARTATE and 177Lu-DOTA-octreotate in a neuroendocrine tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Somatostatin analogs: is one better than other? PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [SarTATE: A Comparative Analysis in Neuroendocrine Tumor Imaging and Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436788#a-meta-analysis-of-clinical-trials-involving-sartate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com